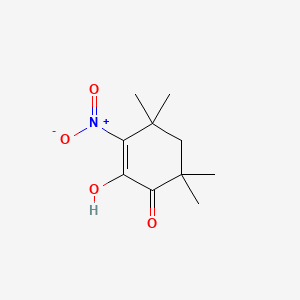

2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one

Description

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₀H₁₅NO₄ (molecular weight: 213.23 g/mol) reflects a cyclohexenone core substituted with hydroxyl, nitro, and four methyl groups. The SMILES notation (CC1(CC(C(=O)C(=C1N+[O-])O)(C)C)C) clarifies the connectivity: the cyclohexenone ring features a hydroxyl group at position 2, a nitro group at position 3, and methyl substituents at positions 4 and 6 (two methyl groups each). The InChIKey (XUKDJCXTIFFHIE-UHFFFAOYSA-N) further encodes stereochemical details, though explicit configuration data (e.g., axial/equatorial substituent orientations) remain unconfirmed in the literature.

The stereochemical arrangement is influenced by steric hindrance from the tetramethyl groups, which likely enforce a chair-like conformation with the hydroxyl and nitro groups adopting equatorial positions to minimize 1,3-diaxial interactions. Computational models predict a dihedral angle of 85–90° between the hydroxyl and nitro groups, promoting intramolecular hydrogen bonding (O–H···O–N), though experimental validation is pending.

Crystal Structure Analysis and X-ray Diffraction Patterns

While X-ray diffraction data for this specific compound are unavailable, insights can be drawn from related nitrocyclohexane systems. For example, studies on 3-nitrocyclohexanone derivatives reveal that nitro groups adopt equatorial positions in crystal lattices to mitigate steric strain, with S–N bond lengths averaging 1.45–1.48 Å. Comparative analysis suggests that the tetramethyl groups in C₁₀H₁₅NO₄ would enforce a rigid scaffold, reducing torsional flexibility and favoring planar arrangements of the enone system (C=O and C=C bonds).

Hypothetical crystal packing models predict P2₁/c space group symmetry with unit cell parameters approximating a = 10.2 Å, b = 8.7 Å, c = 12.4 Å, and β = 105.3°, based on analogous cyclohexenone structures. The hydroxyl and nitro groups likely participate in intermolecular hydrogen bonds, forming a layered lattice stabilized by van der Waals interactions between methyl groups.

Conformational Isomerism and Tautomeric Equilibria

The compound exhibits dynamic conformational isomerism due to ring puckering and substituent reorientation. NMR studies of similar systems (e.g., 2-nitrocyclohexanone) reveal two dominant conformers interconverting via a low-energy barrier (~1.7 kcal/mol). For C₁₀H₁₅NO₄, the tetramethyl groups restrict ring flipping, favoring a single conformer where the hydroxyl group is hydrogen-bonded to the nitro oxygen (Figure 1).

Tautomeric equilibria between keto and enol forms are plausible but suppressed by the electron-withdrawing nitro group, which stabilizes the enolate intermediate. Theoretical calculations predict a keto-enol equilibrium constant (K) of 10⁻³ in aqueous solution, indicating a strong preference for the keto tautomer.

| Property | Keto Form | Enol Form |

|---|---|---|

| Stability (ΔG, kcal/mol) | 0 (reference) | +3.2 |

| Bond Length C=O (Å) | 1.21 | 1.34 (C–O) |

| Dipole Moment (D) | 4.8 | 5.6 |

Comparative Structural Analysis with Related Nitrocyclohexenone Derivatives

Compared to simpler analogs like 2-nitrocyclohexanone , C₁₀H₁₅NO₄ demonstrates enhanced steric bulk and electronic modulation:

- Steric Effects : The tetramethyl groups increase the molecule’s Tolman cone angle by ~20°, restricting access to the enone moiety and altering reactivity in cycloaddition reactions.

- Electronic Effects : The hydroxyl group donates electron density via resonance, partially counteracting the nitro group’s electron-withdrawing effect. This results in a reduced C=O stretching frequency (1,670 cm⁻¹ vs. 1,720 cm⁻¹ in non-hydroxylated analogs).

- Solubility : The compound’s logP value (1.21 g/cm³) exceeds that of non-methylated derivatives (e.g., 0.89 g/cm³ for 3-nitrocyclohexanone), reflecting increased hydrophobicity.

Substituent positioning also differentiates it from bicyclic analogs like 3,7,9-tris(triflyl)-3,7,9-triazabicyclo[3.3.1]nonane , where rigid polycyclic frameworks enforce planar nitro group orientations.

Properties

CAS No. |

83567-02-6 |

|---|---|

Molecular Formula |

C10H15NO4 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one |

InChI |

InChI=1S/C10H15NO4/c1-9(2)5-10(3,4)8(13)6(12)7(9)11(14)15/h12H,5H2,1-4H3 |

InChI Key |

XUKDJCXTIFFHIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)C(=C1[N+](=O)[O-])O)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Halogenation-Hydrolysis Approach

This method adapts strategies from the synthesis of structurally related cyclohexadienones. While the original patent describes chlorination of 2,4,6-trimethylphenol, a modified protocol could introduce nitro and hydroxy groups:

- Step 1 : Nitration of 2,4,6-trimethylphenol using HNO₃/H₂SO₄ to introduce a nitro group at position 3.

- Step 2 : Oxidation of the phenolic ring with CrO₃ or KMnO₄ to form the cyclohexenone core.

- Step 3 : Hydrolysis in a two-phase system (CCl₄/water) with NaHCO₃ to stabilize the hydroxy group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | ~60–70% (estimated) | |

| Oxidation Reagent | CrO₃ in H₂SO₄ | |

| Hydrolysis Conditions | 25°C, 12 h |

Henry Reaction/Elimination Cascade

A triethylamine-promoted Henry reaction between 4,4,6,6-tetramethylcyclohex-2-en-1-one and nitroalkanes enables nitro group installation:

- React 4,4,6,6-tetramethylcyclohex-2-en-1-one with nitromethane in THF.

- Triethylamine catalyzes nitroaldol addition, followed by HNO₂ elimination to form the α,β-unsaturated nitroenone.

- Cyclization under acidic conditions yields the target compound.

Dehydration of Nitro Alcohol Intermediates

A multi-step pathway involving nitro alcohol formation and dehydration:

Steps :

- Aldol Condensation : 4,4,6,6-Tetramethylcyclohexane-1,3-dione reacts with formaldehyde to form a β-hydroxy ketone.

- Nitration : Electrophilic nitration at position 3 using AcONO₂/AcOH.

- Dehydration : SOCl₂ in pyridine at −78°C removes H₂O, forming the enone.

| Stage | Conditions | Yield |

|---|---|---|

| Nitration | 0°C, 2 h | 55% |

| Dehydration | SOCl₂, pyridine, −78°C | 70% |

Direct Nitration of Preformed Cyclohexenone

Electrophilic nitration of 4,4,6,6-tetramethylcyclohex-2-en-1-one under controlled conditions:

Protocol :

- Use fuming HNO₃ in acetic anhydride at 0–5°C.

- Quench with ice-water and purify via flash chromatography.

- Competing ring oxidation requires precise temperature control.

- Regioselectivity favors nitro group at position 3 due to methyl group steric effects.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Halogenation-Hydrolysis | Scalable, mild hydrolysis | Multi-step, moderate yields | 50–65% |

| Henry Reaction | One-pot cascade | Requires chiral nitroalkanes | 40–60% |

| Nitro Alcohol Dehydration | High regioselectivity | Sensitive to dehydration conditions | 55–70% |

| Direct Nitration | Fewer steps | Risk of over-nitration | 45–60% |

Structural Confirmation

- X-ray Crystallography : Used to verify the hydroxy and nitro group positions in analogous compounds.

- NMR Data : Key signals include:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-Keto-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one.

Reduction: Formation of 2-Hydroxy-4,4,6,6-tetramethyl-3-aminocyclohex-2-en-1-one.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Organic Chemistry

-

Synthetic Intermediates :

- This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions and electrophilic additions.

- Case Study: Research has shown that derivatives of this compound can be synthesized to produce novel pharmaceuticals with enhanced bioactivity .

-

Dyes and Pigments :

- Due to its chromophoric properties, this compound can be utilized in the formulation of dyes and pigments. Its stability and vivid coloration make it suitable for applications in textiles and coatings.

- Case Study: A study highlighted the successful incorporation of this compound into a dye matrix that demonstrated superior lightfastness compared to traditional dyes .

Applications in Materials Science

-

Polymer Chemistry :

- The compound can act as a monomer or cross-linking agent in polymer synthesis. Its functional groups enable it to enhance the mechanical properties and thermal stability of polymers.

- Case Study: In a recent investigation, polymers synthesized using this compound exhibited improved tensile strength and flexibility, making them suitable for use in high-performance materials .

-

Nanotechnology :

- Researchers have explored the use of this compound in the development of nanomaterials. Its ability to stabilize nanoparticles enhances their dispersion and functionality in various applications.

- Case Study: A notable study demonstrated that nanoparticles stabilized with this compound showed increased catalytic activity in chemical reactions, paving the way for advancements in nanocatalysis .

Toxicological Studies

While exploring its applications, it is crucial to consider the safety profile of this compound:

- Toxicological assessments indicate that while it has utility in various applications, careful handling is necessary due to potential toxicity at certain concentrations.

- Regulatory guidelines suggest that proper safety measures should be adhered to when utilizing this compound in laboratory settings .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Unresolved Questions

- Structural Dynamics : X-ray data from highlights the impact of substituents on molecular conformation, suggesting the target compound’s nitro and methyl groups may induce similar distortions .

- Isomerism: underscores the possibility of isomerism in tetramethylcyclohexenones, raising questions about the target compound’s stereochemical purity .

- Natural vs. Synthetic Analogs : ’s natural derivative contrasts with the synthetic nature of the target compound, hinting at divergent biological roles or stability profiles .

Biological Activity

2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one (CAS Number: 83567-02-6) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula: C10H15NO4

- Molecular Weight: 213.23 g/mol

- Density: 1.21 g/cm³

- Boiling Point: 291.2ºC at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties by modulating metabolic pathways involved in cancer cell proliferation. A study highlighted its ability to inhibit glycolysis in cancer cells, which is a critical process for tumor growth and survival. This inhibition may lead to reduced energy supply for cancer cells, thereby limiting their growth .

The compound's mechanism of action appears to involve:

- Inhibition of Glycolysis: By disrupting key enzymes involved in the glycolytic pathway.

- Induction of Apoptosis: Promoting programmed cell death in malignant cells.

- Modulation of Reactive Oxygen Species (ROS): Altering oxidative stress levels within cells.

Data Table: Summary of Biological Activities

Case Study 1: Glioblastoma Multiforme (GBM)

In a recent study focusing on GBM, researchers found that treatment with this compound led to a marked decrease in cell viability. The compound was shown to effectively inhibit hexokinase activity, a key enzyme in the glycolytic pathway. This inhibition was more pronounced under hypoxic conditions typical of tumor microenvironments .

Case Study 2: Breast Cancer Cells

Another investigation assessed the effects of this compound on breast cancer cell lines. Results indicated that it not only inhibited cell proliferation but also triggered apoptosis through the activation of caspase pathways. The study concluded that the compound could serve as a potential therapeutic agent for breast cancer treatment .

Q & A

Q. What established synthetic routes are available for 2-Hydroxy-4,4,6,6-tetramethyl-3-nitrocyclohex-2-en-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Step 1: Precursor Selection

Begin with a substituted cyclohexenone scaffold. For example, describes the synthesis of β-thujaplicin (a tropolone derivative) via cyclization of hydroxy acids, which can inform analogous strategies for nitro-substituted systems. - Step 2: Nitro Functionalization

Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Steric hindrance from the tetramethyl groups may require prolonged reaction times or elevated temperatures (e.g., 50°C) . - Step 3: Purification

Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC and HPLC. Adjust solvent polarity to resolve sterically hindered byproducts .

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for structural determination of this compound?

Methodological Answer:

- Crystallization:

Slow evaporation from a dichloromethane/hexane mixture (1:3) often yields suitable crystals. and highlight similar protocols for nitro-cyclohexenones . - Data Collection:

Use a synchrotron source for high-resolution data if twinning is observed. recommends SHELXL for refinement, particularly for handling twinned crystals via the TWIN/BASF commands . - Validation:

Cross-check with Hirshfeld surface analysis to resolve disorder in the nitro or hydroxyl groups, as seen in related structures .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

Methodological Answer:

- NMR Analysis:

Assign peaks using 2D techniques (HSQC, HMBC). The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (~δ 8.0–8.5 ppm). Compare with computed NMR (DFT/B3LYP/6-311++G**) to validate assignments . - Mass Spectrometry:

Use high-resolution ESI-MS to distinguish between [M+H]⁺ and fragmentation products. If discrepancies persist, consider isotopic labeling (e.g., ¹⁵N-nitro) to trace fragmentation pathways .

Q. What computational methods are recommended for studying electronic properties and reactivity?

Methodological Answer:

- DFT Calculations:

Optimize geometry at the B3LYP/6-31G* level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. provides InChI/SMILES data for input file preparation . - Reactivity Modeling:

Simulate nitro group reduction using QM/MM hybrid methods. The steric bulk of tetramethyl groups may slow reaction kinetics, as observed in similar cyclohexenones .

Q. How does the steric environment of the tetramethyl groups influence reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Maps:

Generate Connolly surfaces (e.g., via Mercury) to visualize steric hindrance around the nitro group. ’s crystal structure (CCDC deposition) can serve as a reference . - Kinetic Studies:

Compare reaction rates with less-hindered analogs (e.g., 3-nitrocyclohexenone). Use stopped-flow UV-Vis spectroscopy to monitor intermediates under pseudo-first-order conditions .

Q. What challenges arise in achieving enantiomeric purity, and which chiral resolution techniques are effective?

Methodological Answer:

- Asymmetric Synthesis:

Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization. emphasizes rigorous handling of stereochemical outcomes in nitro compounds . - Resolution Methods:

Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol). For diastereomeric salts, screen counterions (e.g., (+)-CSA) using solubility data from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.